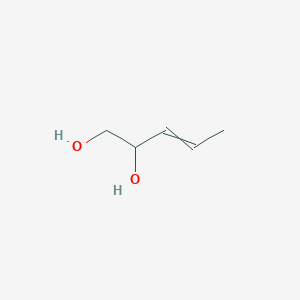
Pent-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-3-ene-1,2-diol is an organic compound with the molecular formula C5H10O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and it also features a double bond between the third and fourth carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-3-ene-1,2-diol can be synthesized through the hydroxylation of pent-3-ene. One common method involves the use of osmium tetroxide (OsO4) as an oxidizing agent, followed by reduction with sodium bisulfite (NaHSO3) to yield the diol . Another method involves the use of potassium permanganate (KMnO4) under alkaline conditions to achieve the same result .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of pent-3-ene oxide, which is derived from the epoxidation of pent-3-ene. This process is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pent-3-ene-1,2-diol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can lead to the formation of pentane-1,2-diol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Osmium tetroxide (OsO4): Used for hydroxylation reactions.
Potassium permanganate (KMnO4): Used under alkaline conditions for oxidation reactions.
Sodium bisulfite (NaHSO3): Used for reduction reactions following hydroxylation.
Major Products
Oxidation: Yields aldehydes or carboxylic acids.
Reduction: Yields pentane-1,2-diol.
Substitution: Yields various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pent-3-ene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pent-3-ene-1,2-diol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electrophilic attack by oxidizing agents, leading to the formation of cyclic intermediates and subsequent products . The hydroxyl groups in the compound can also participate in hydrogen bonding and other interactions, influencing its reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
Pent-2-ene-1,2-diol: Similar structure but with the double bond between the second and third carbon atoms.
Pentane-1,2-diol: Lacks the double bond, making it more saturated.
But-2-ene-1,4-diol: Shorter carbon chain and different positioning of hydroxyl groups.
Uniqueness
Pent-3-ene-1,2-diol is unique due to the presence of both a double bond and two hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds .
Properties
IUPAC Name |
pent-3-ene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-5(7)4-6/h2-3,5-7H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFGTZBRHKBFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710117 |
Source


|
| Record name | Pent-3-ene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62946-61-6 |
Source


|
| Record name | Pent-3-ene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














